molecular formula C18H14BrClN4O3 B10892878 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-chlorobenzyl)benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-chlorobenzyl)benzamide

Cat. No.: B10892878
M. Wt: 449.7 g/mol
InChI Key: MAZSNLUSCWPJJF-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a chlorobenzyl group

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Zinc, acetic acid.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the dehalogenated product.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the pyrazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.

    N-(4-Chlorobenzyl)benzamide: A related benzamide compound with different substituents.

Uniqueness

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H14BrClN4O3

Molecular Weight

449.7 g/mol

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C18H14BrClN4O3/c19-16-11-23(22-17(16)24(26)27)10-13-2-1-3-14(8-13)18(25)21-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,25)

InChI Key

MAZSNLUSCWPJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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